6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H12ClNOS and a molecular weight of 301.80 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline core substituted with methyl groups and a thienyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution with Methyl Groups:
Introduction of the Thienyl Group: The thienyl group can be introduced through a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Formation of the Carbonyl Chloride: The final step involves the conversion of the quinoline derivative to the carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines, alcohols, or thiols are used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Amides, esters, or thioesters.
Scientific Research Applications
6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethylquinoline-4-carbonyl chloride: Lacks the thienyl group, which may affect its reactivity and applications.
2-(2-Thienyl)quinoline-4-carbonyl chloride: Lacks the methyl groups, potentially altering its chemical properties and biological activity.
6,8-Dimethylquinoline: Lacks both the thienyl group and the carbonyl chloride group, significantly changing its reactivity and applications.
Properties
IUPAC Name |
6,8-dimethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-9-6-10(2)15-11(7-9)12(16(17)19)8-13(18-15)14-4-3-5-20-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXDGMQQTPIIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203205 | |
Record name | 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-79-4 | |
Record name | 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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